molecular formula C9H12ClN3O2 B8274954 Ethyl 2-(2-chloro-5-methylpyrimidine-4-ylamino)acetate

Ethyl 2-(2-chloro-5-methylpyrimidine-4-ylamino)acetate

Cat. No. B8274954
M. Wt: 229.66 g/mol
InChI Key: YAWQLOVOSOJCPD-UHFFFAOYSA-N
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Patent
US09156817B2

Procedure details

Glycine ethyl ester hydrochloride (157 mg) was added to a solution of 2,4-dichloro-5-methylpyrimidine (184 mg) and diisopropylethylamine (486 μL) in acetonitrile (3 mL) while the solution was cooled with ice. The mixture was stirred at 40° C. overnight. Subsequently, the reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3 to 1:1) to give 205 mg (81% yield) of the desired product as a white amorphous.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
486 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[Cl:9][C:10]1[N:15]=[C:14](Cl)[C:13]([CH3:17])=[CH:12][N:11]=1.C(N(C(C)C)CC)(C)C>C(#N)C>[Cl:9][C:10]1[N:15]=[C:14]([NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])[C:13]([CH3:17])=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
184 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C
Name
Quantity
486 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3 to 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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